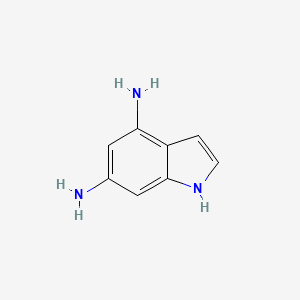

1H-Indole-4,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTGAVNOTINMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646088 | |

| Record name | 1H-Indole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-11-6 | |

| Record name | 1H-Indole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Indole Scaffold

The indole (B1671886) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic chemistry and medicinal science. mdpi.comresearchgate.netresearchgate.netnih.gov Its prevalence in a vast array of natural products and synthetic molecules underscores its role as a "privileged structure," a molecular framework that is repeatedly recognized by biological targets. researchgate.netmdpi.com

Indole derivatives are integral to numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a plethora of alkaloids with diverse pharmacological properties. mdpi.comresearchgate.net This widespread presence in nature has inspired chemists to explore the synthesis and biological activities of novel indole-containing compounds. mdpi.com The indole nucleus is a versatile building block, allowing for functionalization at various positions, which in turn modulates the biological activity of the resulting derivatives. researchgate.net Researchers have successfully developed indole-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.govresearchgate.netchula.ac.th The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhances its utility in the design of molecules that can effectively interact with biological receptors. mdpi.com

The Strategic Importance of Diamine Functionality

The diamine functionality, characterized by the presence of two amino groups, holds a position of strategic importance in both chemical synthesis and biological modulation. nih.govresearchgate.netucl.ac.uk In the realm of synthetic chemistry, diamines serve as versatile building blocks and ligands. researchgate.netucl.ac.uk They are particularly valuable in the construction of complex molecules and in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal catalysts. ucl.ac.uk

From a biological perspective, the 1,2-diamine structural motif is found in a variety of biologically active compounds, including natural products and synthetic medicinal agents. ucl.ac.uk The two amino groups can act as hydrogen bond donors and acceptors, enabling them to interact with biological targets such as enzymes and receptors. ontosight.ai This ability to engage in specific molecular interactions is crucial for the biological activity of many pharmaceuticals. ontosight.ai The substitution pattern on the diamine can be tailored to fine-tune the molecule's properties, such as its lipophilicity and solubility, which are critical for its pharmacokinetic and pharmacodynamic profile. ontosight.ai

Charting the Course for 1h Indole 4,6 Diamine Research

Advanced Approaches for Constructing the this compound Core Structure

The formation of the this compound core can be achieved through two primary strategic approaches: direct regioselective introduction of amino groups onto a pre-existing indole nucleus or the construction of the indole ring from acyclic precursors that already contain the necessary diamine or dinitro pattern.

Directly introducing two amino groups at the C4 and C6 positions of the indole carbocyclic ring is a significant synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring. wikipedia.orgatamanchemicals.com Electrophilic substitution, the most common reaction for indoles, preferentially occurs at the C3 position. atamanchemicals.commsu.edumedmuv.combhu.ac.in Therefore, strategies often rely on the introduction of nitro groups as precursors to the amines, followed by reduction.

A common route involves the sequential nitration and reduction of an indole precursor. For instance, starting with 4-nitroindole, a second nitration can be directed to the C6 position under controlled conditions, followed by a simultaneous reduction of both nitro groups to yield this compound. The reduction is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with chemical reducing agents such as tin(II) chloride. A synthesis described in the literature starts from 4-nitroindole, which is protected at the N1 position with a triisopropylsilyl (TIPS) group. acs.org Subsequent steps would involve nitration at C6, followed by deprotection and reduction to yield the target diamine.

More contemporary methods focus on transition-metal-catalyzed C-H activation and amination. While direct C4 and C6 diamidation has not been extensively reported, related regioselective functionalizations provide a blueprint. For example, ruthenium(II)-catalyzed protocols have been developed for the direct diamidation of 3-carbonylindoles at the C4 and C5 positions using dioxazolones as the amide source. kaist.ac.krrsc.orgscispace.com These reactions proceed via a directing-group-assisted C-H activation mechanism, suggesting that with an appropriate directing group and catalyst system, selectivity for C4 and C6 could potentially be achieved.

Table 1: Representative Conditions for Reduction of Nitroindoles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitro-1-TIPS-indole | H₂, 10% Pd/C, Ethanol (B145695), 4 days | 1-(Triisopropylsilyl)-1H-indol-4-amine | Not specified | acs.org |

| 6-Nitro-1H-indole-3-carboxylic acid | H₂, 10% Pd/C, Boc₂O, THF/Methanol | tert-Butyl 6-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate | 56% | acs.org |

This table illustrates common reduction methods for nitroindoles to aminoindoles, a key step in one of the main synthetic routes to diaminoindoles.

Building the indole ring from a suitably substituted benzene (B151609) derivative is a powerful and widely used strategy. organic-chemistry.org Classical indole syntheses such as the Fischer, Leimgruber-Batcho, and Madelung syntheses can be adapted to produce 4,6-diaminoindoles by using precursors with the required substitution pattern.

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgmedmuv.com To synthesize this compound, one could theoretically use 2,4-diaminophenylhydrazine or its dinitro analogue, 2,4-dinitrophenylhydrazine, reacted with a suitable ketone or aldehyde like pyruvic acid. The resulting dinitroindole-2-carboxylic acid would then be decarboxylated and reduced to afford the target compound. wikipedia.org

Leimgruber-Batcho Indole Synthesis : This high-yielding two-step method is particularly popular in the pharmaceutical industry. wikipedia.orgmedmuv.com The synthesis begins with a nitrotoluene derivative. For the target compound, one could start with 2-methyl-3,5-dinitroaniline. Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would form an enamine, which is then reductively cyclized, typically with H₂ and Pd/C or Raney Nickel, to form the indole ring with the amino groups in place.

Madelung Synthesis : This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. bhu.ac.in An appropriately substituted N-(2-methyl-3,5-dinitrophenyl)amide could be cyclized using a strong base like sodium ethoxide or potassium tert-butoxide, followed by reduction of the nitro groups.

Contemporary Methods for Derivatization of this compound

Once the this compound core is synthesized, it serves as a versatile scaffold for further functionalization. Reactions can be targeted to the three distinct nitrogen centers or the available positions on the carbocyclic ring.

The three nitrogen atoms of this compound exhibit different reactivity, allowing for selective functionalization.

Indole N1 Position : The N-H of the indole ring is weakly acidic and can be deprotonated with a suitable base to form an indole anion, which can then be alkylated or acylated. atamanchemicals.combhu.ac.in Alternatively, electrophilic reagents can be used for functionalization. N-sulfonylation is a common modification, as demonstrated by the reaction of N-substituted indolyl derivatives with sulfonyl chlorides to produce compounds like 1,6-diamino-4-(N-benzensulfonyl-1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. ekb.eg Protective groups such as Boc (tert-butoxycarbonyl) or TIPS (triisopropylsilyl) are often installed at the N1 position to modulate reactivity during subsequent synthetic steps. acs.orgmdpi.com

Exocyclic N4 and N6 Amines : The amino groups at C4 and C6 behave as substituted anilines. They are nucleophilic and can readily undergo acylation, sulfonylation, or alkylation. Selective protection is often necessary if different modifications are desired at N4 and N6. Orthogonal protecting groups, such as Boc and Cbz (benzyloxycarbonyl), can be employed to allow for the selective deprotection and derivatization of one amino group in the presence of the other. acs.org

With the C4 and C6 positions occupied by amino groups, the remaining sites on the carbocyclic ring available for substitution are C5 and C7. The strong electron-donating nature of the amino groups activates these positions towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to proceed at these sites, with the specific regioselectivity depending on steric factors and reaction conditions.

Modern C-H activation strategies offer more precise control over substitution. nih.gov For instance, the use of directing groups can steer catalysts to specific C-H bonds. While not demonstrated specifically on this compound, palladium-catalyzed direct arylation has been achieved at the C4, C5, and C7 positions of various indole derivatives using removable directing groups. nih.govresearchgate.net Applying this logic, one could functionalize the N4 or N6 amine with a removable directing group to facilitate substitution at the adjacent C5 or C7 positions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful methods for both constructing and derivatizing the diaminoindole core. nih.gov

Core Synthesis : A retrosynthetic approach to this compound could start from a 4,6-dihaloindole (e.g., 4,6-dibromo-1H-indole). A double Buchwald-Hartwig amination reaction, using ammonia (B1221849) or an ammonia equivalent, could then be employed to install the two amino groups. rsc.orgacs.org This reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP or Josiphos), and a base. rsc.orgresearchgate.net

Derivatization : The amino groups of this compound can be functionalized via N-arylation or N-vinylation using the Buchwald-Hartwig reaction. acs.org This allows for the coupling of various aryl or vinyl halides to the N4 and N6 positions, providing access to a wide array of complex derivatives. Furthermore, if the diaminoindole core is first halogenated at the C5 or C7 position, subsequent Suzuki, Heck, or Sonogashira coupling reactions can be used to introduce carbon-based substituents, further expanding the molecular diversity. nih.govfrontiersin.org

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Diaminoindole Synthesis

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| C-N Coupling (Amination) | 2-Alkynylbromoarenes, Ammonia | Pd(OAc)₂, (R)-(-)-DTBM-SEGPHOS | N-H Indoles | rsc.org |

| C-N Coupling (N-Arylation) | Diamine, 2 x Aryl Halide | Pd-based catalyst | Doubly N-arylated Diamine | acs.org |

| C-H Arylation (Direct) | Indole, Aryl Halide | Pd(OAc)₂ / AgTFA | C4-Arylated Indole | nih.gov |

This table summarizes various palladium-catalyzed reactions that can be applied either to construct the diaminoindole skeleton or to derivatize it.

Catalytic Strategies in the Synthesis of this compound Analogues

Catalysis is central to the efficient and selective synthesis of complex heterocyclic molecules, including this compound and its derivatives. Both transition metal catalysis and organocatalysis offer powerful tools to construct the indole core, introduce nitrogen functionalities, and control regioselectivity.

Transition metal catalysis is instrumental in the synthesis of this compound, primarily through the highly efficient reduction of the corresponding 4,6-dinitroindole intermediate. The synthesis of 4,6-dinitroindole itself can be achieved from TNT through a sequence involving selective reduction of an ortho-nitro group using reagents like hydrazine (B178648) with a catalytic amount of FeCl₃, followed by cyclization and oxidation. tandfonline.comtandfonline.com A key step in one such pathway is the air oxidation of a 2,3-dihydro-4,6-dinitro-1-tosylindole intermediate in pyridine (B92270) to form the aromatic indole ring. tandfonline.com Another reported method involves the reaction of 1-(2,2-dimethoxy)ethyl-2,4,6-trinitrobenzene with iron powder in refluxing acetic acid to directly yield 4,6-dinitroindole. google.com

Once 4,6-dinitroindole is obtained, the final and crucial step is the double reduction of the nitro groups to amines. This transformation is commonly and effectively achieved through catalytic hydrogenation. Transition metals like palladium on carbon (Pd/C) or platinum are widely used for this purpose, offering high yields and clean conversions to the desired this compound under a hydrogen atmosphere. mdpi.com This reductive cyclization of nitro compounds is considered one of the most useful approaches for indole ring construction and subsequent functionalization. mdpi.com

Alternatively, modern cross-coupling reactions offer a theoretical pathway to construct the C-N bonds directly. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, is a powerful method for forming aryl-amine bonds. wikipedia.org A hypothetical strategy could involve a double amination of a 4,6-dihaloindole precursor using an ammonia equivalent. Such reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine ligand to facilitate the catalytic cycle, and a base. wikipedia.orgacsgcipr.org The development of sterically hindered and electron-rich ligands has expanded the scope of this reaction to include challenging substrates. acsgcipr.org

| Catalytic Transformation | Catalyst System (Example) | Precursor Type | Purpose | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Pd/C, H₂ | 4,6-Dinitroindole | Formation of diamine | mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, XantPhos) | 4,6-Dihaloindole | Direct C-N bond formation | wikipedia.orgsigmaaldrich.com |

| Larock Indole Synthesis | Pd(OAc)₂ / Me-phos | o-Iodoaniline derivative | Indole ring formation | mdpi.com |

| Reductive Cyclization | FeCl₃ / N₂H₄ | 2-(2,4,6-Trinitrophenyl)ethanol | Selective ortho-nitro reduction for cyclization precursor | tandfonline.comtandfonline.com |

While transition metals are often used for direct C-N bond formation or reductions, organocatalysis provides alternative, metal-free strategies for the key steps in synthesizing precursors to this compound. mdpi.com The primary application of organocatalysis in this context is the functionalization of the indole's carbocyclic ring, which is traditionally less reactive than the pyrrole ring.

The synthesis of the 4,6-dinitroindole intermediate can be envisioned through an organocatalytic double nitration of indole. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a tertiary amine, are known to activate both the nucleophile (the indole ring) and the electrophile (the nitrating agent) through non-covalent interactions like hydrogen bonding. beilstein-journals.org This dual activation can facilitate electrophilic aromatic substitution at the electron-rich benzene ring of the indole nucleus. Chiral Phosphoric Acids (CPAs) have also emerged as powerful organocatalysts that can protonate and activate electrophiles, enabling reactions like the Friedel-Crafts alkylation at the C4 and C7 positions of the indole ring. nih.gov A similar principle could be applied to direct nitration. Once the nitro groups are installed using these organocatalytic methods, the intermediate can be carried forward via standard reduction.

Interestingly, the value of the indole diamine structure is highlighted by its incorporation into the design of novel organocatalysts. mdpi.com For example, chiral diamines are valuable building blocks for preparing organocatalysts, demonstrating the utility of the target scaffold in asymmetric synthesis. mdpi.commdpi.com

| Catalyst Type | Catalyst Example | Transformation | Mechanism of Action | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | BINOL-derived phosphoric acid | Asymmetric Friedel-Crafts Alkylation | Activates electrophile via Brønsted acid catalysis | nih.govscienceopen.com |

| Bifunctional Thiourea | Cinchona-derived thiourea | Asymmetric Michael Addition / Electrophilic Substitution | Dual hydrogen-bond donation to activate electrophile and Brønsted base site to activate nucleophile | beilstein-journals.orgnih.gov |

| Pyrrolidine Derivatives | (S)-Pyrrolidine | Domino Reactions (e.g., Michael/Aldol) | Forms nucleophilic enamine or activates via iminium ion | rsc.org |

| 1,2-Benzenediamine Derivatives | Quinine-derived benzenediamine | Michael Addition | Acts as a hydrogen bond donor to activate the electrophile | mdpi.com |

Optimization and Upscaling of Synthetic Pathways for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more robust process suitable for producing gram-scale quantities for research applications requires significant optimization. acsgcipr.org The multi-step synthesis of this compound, likely proceeding through the 4,6-dinitroindole intermediate, presents several points for process improvement. tandfonline.comnih.gov

For catalytic steps, optimization often focuses on reducing catalyst loading, which is crucial for cost and minimizing toxic metal contamination in the final product. For the palladium-catalyzed reduction of 4,6-dinitroindole, this might involve screening different catalyst supports or reaction conditions to maintain high conversion with less palladium. When considering transition metal-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent is critical and highly substrate-dependent, requiring careful screening to find a system that is both high-yielding and reproducible on a larger scale. sigmaaldrich.com

Upscaling reactions also introduces physical challenges, such as efficient stirring and heat transfer. sigmaaldrich.com The nitration and reduction steps can be highly exothermic, requiring careful control of reaction temperature and addition rates to ensure safety and prevent side reactions. For such processes, continuous flow chemistry offers a modern solution. mdpi.com Performing a catalytic hydrogenation in a flow reactor like an H-Cube system, for instance, allows for precise control over temperature, pressure, and reaction time, while enhancing safety by minimizing the volume of hydrogen gas and catalyst used at any given moment. mdpi.com This approach was successfully used for the flow preparation of various indole-2-carboxylic acid esters via reductive cyclization. mdpi.com

The development of a scalable synthesis was a key consideration in the reported preparation of a series of 3,n-diaminoindoles for a drug discovery campaign, which required a robust 10-step sequence that could be adapted to produce various analogues. nih.gov A robust synthesis of a related dichloro-indole derivative was successfully developed to allow for upscaling, demonstrating that focused process development can overcome the challenges of complex heterocyclic synthesis. The ultimate goal of optimization is to establish a reliable and efficient process that consistently delivers the target compound with high purity for its intended research applications.

Spectroscopic Data for this compound Not Available in Cited Literature

A thorough review of scientific literature did not yield comprehensive experimental spectroscopic data for the specific compound this compound. While the synthetic pathway to this class of molecules is documented, and spectral analyses for related precursor compounds and isomers are available, the specific, detailed data required to fully characterize this compound according to the requested outline could not be located in the searched databases and publications.

The likely synthetic route to this compound involves the reduction of its precursor, 4,6-dinitro-1H-indole. Characterization data for this precursor has been reported. For instance, the synthesis of 4,6-dinitroindole has been described, with reported spectral data including:

¹H NMR (in Acetone-d₆): Signals at δ 7.28 (dd, H-2), 8.12 (d, 1H, H-3), and 8.85 (m, 2H, H-5 & H-7). chemicalbook.com

Mass Spectrometry : A mass of 208 (M⁺ +1) has been recorded. chemicalbook.com

The subsequent step, a catalytic reduction (e.g., using palladium on carbon with hydrogen gas or other reducing agents like sodium polysulfide), would convert the two nitro groups to the corresponding amine groups to yield this compound. acs.orgresearchgate.net This method is established for producing various amino-indoles from their nitro-counterparts. acs.org

Furthermore, spectroscopic data is available for structurally similar compounds, such as (4-amino-1H-indol-6-yl)phosphonic acid derivatives, which provides a reference for the types of signals expected from a 4,6-disubstituted indole system. researchgate.net However, without direct experimental measurement and publication, a detailed analysis as requested for this compound itself cannot be accurately generated.

Due to the absence of specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Mass Spectrometry, and UV-Vis data for this compound in the referenced literature, the following detailed article as per the requested outline cannot be constructed. Generating such an article would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for the verification of the empirical formula of a newly synthesized compound. This method, typically conducted using a CHNS/O analyzer, quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) within a sample. The process involves the complete combustion of a small, precisely weighed amount of the substance. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are separated and measured by a detector, like a thermal conductivity detector. nih.govcens.res.inelementar.com From these measurements, the percentage composition of each element in the original sample is calculated.

The core principle of empirical formula validation lies in comparing the experimentally determined elemental percentages (the "Found" values) with the theoretically calculated percentages derived from the proposed molecular formula (the "Calculated" values). A close agreement between these two sets of values, typically within an accepted deviation of ±0.4%, provides strong evidence for the proposed atomic constitution and the purity of the synthesized compound. nih.gov

For the target compound, This compound , the theoretical elemental composition is calculated from its molecular formula, C₈H₉N₃. nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 65.28% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.16% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 28.55% |

| Total | 147.181 | 100.00% |

In practice, researchers synthesizing novel indole derivatives routinely use elemental analysis to confirm that the product obtained matches the intended structure. The data presented in scientific literature typically shows a side-by-side comparison of the calculated and found values. For instance, in the synthesis of derivatives of the related 4,6-dimethoxy-1H-indole, elemental analysis was a key characterization step to confirm the successful creation of the target molecules. samipubco.com Similarly, studies on other complex indole-based diamine structures rely on this validation. tandfonline.com

The following table presents research findings for various substituted indole derivatives, illustrating the application of elemental analysis in validating their empirical formulas. The close alignment between the calculated and found percentages confirms the successful synthesis of these complex structures.

Table 2: Elemental Analysis Data for Selected Substituted Indole Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Source |

|---|---|---|---|---|---|---|

| Bis-N-[(1H-indol-3yl)-methylene]-4,4′-diamino-1,1′-biphenyl | C₃₀H₂₂N₄ | Calculated | 82.16 | 5.06 | 12.78 | tandfonline.com |

| Found | 82.00 | 5.10 | 12.57 | tandfonline.com | ||

| Bis-N-[1-(morpholinomethyl)-1H-indol-3-yl)-methylene] pyridine-2,6-diamine | C₃₃H₃₅N₇O₂ | Calculated | 70.57 | 6.28 | 17.46 | tandfonline.com |

| Found | 70.59 | 6.12 | 17.90 | tandfonline.com | ||

| Bis-N-[1-(piperidinomethyl)-1H-indol-3-yl)-methylene] pyridine-2,6-diamine | C₃₅H₃₉N₇ | Calculated | 75.37 | 7.05 | 17.58 | tandfonline.com |

| Found | 75.59 | 7.12 | 17.90 | tandfonline.com | ||

| 2-((4,6-Dimethoxy-1H-indol-1-yl)methyl)-5,5-dimethyl-1,3,2-dioxaborinane | C₁₄H₁₇N₃O₃ | Calculated | 61.08 | 6.22 | 15.26 | samipubco.com |

The data in these examples show that the experimentally found percentages for Carbon, Hydrogen, and Nitrogen are in close agreement with the calculated theoretical values for the proposed structures. This concordance is a critical piece of evidence, which, alongside spectroscopic data (NMR, IR, Mass Spectrometry), confirms the identity and purity of the synthesized compounds, thereby validating their empirical and molecular formulas.

Reactivity and Mechanistic Chemical Transformations of 1h Indole 4,6 Diamine

Reactivity in Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring system is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position of the pyrrole (B145914) ring. mdpi.compearson.comnih.gov The reactivity of the indole nucleus is estimated to be significantly greater than that of benzene (B151609) due to the electron-donating nature of the nitrogen atom. nih.gov

In the case of 1H-Indole-4,6-diamine, the presence of two powerful electron-donating amino groups at the C4 and C6 positions dramatically enhances the electron density of the benzene portion of the molecule. This has two major consequences for its reactivity in electrophilic aromatic substitution:

Increased Activation : The amino groups strongly activate the benzene ring, making it exceptionally susceptible to attack by electrophiles, even more so than the already reactive parent indole.

Directing Effects : As strong ortho, para-directing groups, the amino group at C4 directs incoming electrophiles to the C5 position, while the amino group at C6 directs them to the C5 and C7 positions. This results in a strong regiochemical preference for substitution at the C5 and C7 positions of the indole ring.

Therefore, while typical indoles react at C3, the diamine substitution pattern of this compound channels the electrophilic attack primarily to the C5 and C7 positions of the benzenoid ring.

Nucleophilic Reactivity of the Diamine Moieties

The two primary amine groups at the C4 and C6 positions are potent nucleophilic centers. The lone pair of electrons on each nitrogen atom is available to attack electron-deficient species. This nucleophilicity allows this compound to participate in a wide range of reactions typical for aromatic amines, including:

Alkylation : Reaction with alkyl halides to form secondary and tertiary amines.

Acylation : Reaction with acyl chlorides or anhydrides to form corresponding amides.

Condensation : Reactions with carbonyl compounds, which are discussed in detail in section 4.4.

The presence of two distinct amine groups means that these reactions can occur at one or both sites, allowing for the synthesis of mono- or di-substituted derivatives depending on the stoichiometry and reaction conditions employed.

Coordination Chemistry: this compound as a Ligand for Metal Complexes

The diamine functionality makes this compound an excellent candidate for use as a ligand in coordination chemistry. christuniversity.in The nitrogen atoms of the amino groups can donate their lone pairs of electrons to a central metal ion, forming stable coordination complexes.

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the diamine with various metal salts. A general synthetic approach involves mixing a solution of the diamine with a solution of a transition metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), or Zn(II)) in a suitable solvent such as ethanol (B145695) or DMF. bjbs.com.brminarjournal.com The mixture is often heated under reflux to facilitate the complexation reaction. minarjournal.com

The resulting metal complexes are typically characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the N-H stretching and bending frequencies of the amine groups upon binding to the metal. New low-frequency bands corresponding to M-N bonds may also be observed. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the central metal ion. minarjournal.comresearchgate.net |

| Elemental Analysis | Determines the percentage composition of C, H, and N, which helps in confirming the stoichiometry of the ligand-to-metal ratio in the complex. researchgate.netresearchgate.net |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. minarjournal.comresearchgate.net |

| Magnetic Susceptibility | Helps to determine the number of unpaired electrons in the metal center, providing insight into the oxidation state and geometry of the complex. minarjournal.com |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. researchgate.net |

Binding Modes and Coordination Geometries in Metal Complexes

As a ligand, this compound can exhibit different binding modes, but it most commonly acts as a bidentate chelating agent. In this mode, both amino groups coordinate simultaneously to the same metal center, forming a stable seven-membered chelate ring.

The coordination number and the nature of the metal ion, as well as the presence of other ancillary ligands, dictate the final coordination geometry of the complex. numberanalytics.com Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. numberanalytics.comnih.gov For instance, if this compound acts as a bidentate ligand, the coordination of two or three diamine ligands to a single metal center could lead to square planar or octahedral geometries, respectively.

Table 2: Common Coordination Geometries

| Geometry | Coordination Number | Description |

|---|---|---|

| Tetrahedral | 4 | Four ligands are positioned at the vertices of a tetrahedron around the central metal ion. numberanalytics.com |

| Square Planar | 4 | Four ligands are arranged in a square around the central metal ion, all in the same plane. numberanalytics.comnih.gov |

| Octahedral | 6 | Six ligands are located at the vertices of an octahedron, with four in a plane and two in axial positions. numberanalytics.comnih.govresearchgate.net |

Condensation Reactions Leading to Schiff Base Derivatives

One of the most significant reactions of the diamine moieties in this compound is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. acs.orgnih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). ajchem-b.comjuniperpublishers.com

Given that the molecule possesses two primary amine groups, it can react with one or two equivalents of a carbonyl compound. Reaction with two equivalents of an aldehyde leads to the formation of a bis-Schiff base, where both amino groups have been converted to imines. These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid or base. acs.orgtandfonline.comnih.gov

Table 3: Potential Schiff Base Derivatives from this compound

| Carbonyl Reactant | Potential Schiff Base Product Name |

|---|---|

| Benzaldehyde (2 eq.) | N,N'-(1H-Indole-4,6-diyl)bis(1-phenylmethanimine) |

| Salicylaldehyde (2 eq.) | 2,2'-((1H-Indole-4,6-diylbis(azanylylidene))bis(methanylylidene))diphenol |

| Acetone (2 eq.) | N,N'-(1H-Indole-4,6-diyl)bis(propan-2-imine) |

These Schiff base derivatives are valuable in their own right and can also serve as more complex, multi-dentate ligands for creating intricate coordination compounds. christuniversity.inresearchgate.net

Influence of Diamine Substitution on Indole Reactivity

Modification of Aromatic Reactivity : As discussed in section 4.1, the powerful electron-donating nature of the diamine groups hyper-activates the benzenoid ring for electrophilic aromatic substitution. mdpi.com This effect overrides the typical C3-reactivity of the pyrrole ring, redirecting reactions to the C5 and C7 positions. This allows for selective functionalization of the benzene part of the indole scaffold.

Introduction of New Reactive Sites : The amino groups themselves introduce potent nucleophilic centers that are absent in unsubstituted indole. This opens up avenues for a vast array of new chemical transformations, most notably the formation of Schiff bases (section 4.4) and coordination to metal ions (section 4.3). This dual functionality allows this compound to act as a versatile building block for the synthesis of complex heterocyclic systems, macrocycles, and polymeric materials.

In essence, the diamine substitution imparts a dual character to the indole molecule, combining the inherent properties of the indole nucleus with the rich chemistry of aromatic diamines.

Advanced Computational and Theoretical Investigations of 1h Indole 4,6 Diamine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, electronic properties, and reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and susceptibility to electronic excitation. irjweb.comresearchgate.net

For a molecule like 1H-Indole-4,6-diamine, DFT calculations would likely show that the electron density of the HOMO is concentrated on the electron-rich indole (B1671886) ring and the amino substituents, indicating these are the primary sites for electrophilic attack. The LUMO's density would be distributed across the aromatic system. Theoretical studies on related naphthalene-1,5-diamine derivatives have used DFT to calculate these energies, providing insight into their electronic behavior and potential for intramolecular charge transfer. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties Calculated via DFT for Related Diamine Compounds This table presents example data from related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Naphthalene-1,5-diamine Derivative (ND1) | -6.070 | -2.232 | 3.838 | rsc.org |

| Naphthalene-1,5-diamine Derivative (ND2) | -6.042 | -2.175 | 3.867 | rsc.org |

| Naphthalene-1,5-diamine Derivative (ND3) | -6.060 | -2.208 | 3.852 | rsc.org |

Data sourced from studies on naphthalene-diamine derivatives.

DFT calculations are widely used to compute the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to aid in the structural elucidation and assignment of spectral bands. researchgate.net For this compound, calculations would predict characteristic frequencies for N-H stretching and bending of the amine groups, C-H stretching of the aromatic ring, and various vibrations of the indole scaffold itself.

Studies on indole derivatives like 6-isocyano-1-methyl-1H-indole have successfully used DFT to investigate vibrational characteristics and their dependence on the molecular environment. mdpi.com Similarly, computational analysis of naphthalene-diamine derivatives has shown good agreement between calculated vibrational frequencies and experimental FTIR spectra, validating the computed structures. rsc.org Such an approach for this compound would provide a theoretical vibrational spectrum, which would be invaluable for confirming its synthesis and purity when compared with experimental results.

DFT is a key tool for elucidating reaction mechanisms by mapping potential energy surfaces. This involves identifying stable intermediates and calculating the energy barriers of transition states, which determines the reaction kinetics. For this compound, DFT could be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation of the amine groups.

For instance, DFT studies on the intramolecular Heck reaction to form indole rings have successfully detailed the mechanistic pathways and identified the rate-determining step. researchgate.net This type of investigation could be applied to understand the synthesis of this compound or its subsequent reactions, providing insights that are crucial for optimizing reaction conditions and predicting potential byproducts. ethz.ch

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-receptor interaction. nih.govacs.org

Given that the indole nucleus is a common scaffold in many biologically active compounds, this compound could be docked into various enzyme active sites or receptors to explore its potential as a therapeutic agent. researchgate.netuj.edu.pl For example, indole derivatives have been studied as inhibitors of targets like cholinesterases and tyrosinase. nih.govuj.edu.pl Docking studies would reveal potential binding modes, key interactions (like hydrogen bonds and hydrophobic contacts), and a scoring function to rank its binding affinity. MD simulations would then assess the stability of these predicted binding poses. nih.gov

Table 2: Example Docking Scores of Indole-Based Compounds Against a Biological Target (Mushroom Tyrosinase) This table shows illustrative docking scores for various indole-based thiosemicarbazones to demonstrate the type of data generated from molecular docking studies.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 5c | -8.1 | HIS263, HIS85, VAL283 | nih.gov |

| 5f | -8.2 | HIS263, MET280, VAL283 | nih.gov |

| 5i | -8.3 | HIS263, SER282, VAL283 | nih.gov |

| 5l | -8.4 | HIS263, PHE264, VAL283 | nih.gov |

Data sourced from a study on N-tosyl-indole hybrid thiosemicarbazones.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Biological Relevance

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. iaps.org.in Assessing ADME properties early in the drug discovery process is critical to avoid costly late-stage failures. These predictions are based on a molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

For this compound, various software tools could predict its drug-likeness based on criteria like Lipinski's Rule of Five, as well as its likely gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential as a substrate for metabolic enzymes like cytochrome P450s. pnrjournal.comnih.gov Studies on related indole-based thiosemicarbazones have used such predictions to evaluate their potential as drug candidates. nih.gov

Table 3: Illustrative In Silico ADME Predictions for Indole-Based Compounds This table provides example ADME predictions for related compounds to show what would be assessed for this compound. | Compound ID | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 inhibitor | Lipinski Violations | Reference | |---|---|---|---|---|---| | 5c | High | No | No | Yes | 1 | nih.gov | | 5f | High | No | No | Yes | 1 | nih.gov | | 5i | High | No | No | Yes | 1 | nih.gov | | 5l | High | No | No | Yes | 1 | nih.gov | | 5r | Low | No | No | Yes | 0 | nih.gov |

Data sourced from a study on N-tosyl-indole hybrid thiosemicarbazones.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to create a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or material properties. uninsubria.it A related technique, Quantitative Structure-Activity Relationship (QSAR), specifically correlates structure with biological activity. nih.govresearchgate.net

If a series of derivatives of this compound were synthesized and their properties measured, a QSPR model could be developed. This would involve calculating a set of molecular descriptors (e.g., electronic, topological, steric) for each derivative and then using statistical methods to build an equation that links these descriptors to the observed property. Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. While no specific QSPR models for this compound are available, the methodology has been successfully applied to diverse sets of molecules, including anti-malarial 2,4-diamino-pyrimidines, to understand how factors like lipophilicity drive biological activity. nih.gov

Structure Activity Relationship Sar Studies of 1h Indole 4,6 Diamine Derivatives

Correlating Structural Modifications with Changes in Biological Activity

SAR studies on indole (B1671886) derivatives have revealed that even minor structural changes can lead to significant alterations in their biological profiles. For derivatives of 1H-indole-4,6-diamine, the amino groups at the 4 and 6 positions, along with the indole nitrogen and other positions on the bicyclic ring system, serve as key points for chemical modification.

Research on related substituted indoles has demonstrated that the nature and position of substituents are critical determinants of activity. For instance, in a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, the introduction of an indole core was found to significantly enhance anti-tumor activity. bohrium.com This suggests that the indole moiety itself is a key pharmacophoric element.

Furthermore, studies on 4,6-disubstituted-2-carboxy-1H-indole-3-propionic acid derivatives as GPR17 agonists have shown a clear correlation between the type of halogen substituent at the 4 and 6 positions and the compound's potency. researchgate.net A rank order of potency was established as dibromo > dichloro > diiodo, indicating that the electronic and steric properties of the substituents at these positions play a direct role in receptor binding and activation. researchgate.net

The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related indole compounds.

| Position of Substitution | Type of Substituent | Effect on Biological Activity (Hypothetical) | Reference |

| N1 (Indole Nitrogen) | Alkyl, Aryl | Can influence lipophilicity and metabolic stability. | nih.gov |

| C2 | Small alkyl, Aryl | May impact binding affinity and selectivity. | bohrium.com |

| C3 | Various groups | Often crucial for interaction with biological targets. | bohrium.com |

| C4-NH2 | Acylation, Alkylation | Can modulate hydrogen bonding and target engagement. | acs.org |

| C5 | Halogens, Methoxy | Can alter electronic properties and potency. | researchgate.net |

| C6-NH2 | Acylation, Alkylation | Can influence solubility and pharmacokinetic properties. | acs.org |

| C7 | Small substituents | May affect steric interactions within the binding pocket. | chim.it |

Impact of Substitution Patterns (Position and Nature) on Activity Profiles

For example, in the context of dopamine (B1211576) receptor agonists, the nature of the acyl group on an indole-like core significantly influences selectivity. Indole-acyl derivatives have been shown to be highly selective for the D3 receptor. nih.gov This highlights the importance of the substituent's nature at a specific position.

The position of substitution is equally important. In a study on 2,4-diamino-pyrimidine derivatives with indole moieties, modifications at different positions of the indole ring resulted in varied anti-malarial activity. nih.gov This underscores the concept that specific regions of the molecule are more sensitive to substitution than others, likely due to their direct involvement in binding to the target protein.

The table below illustrates the impact of different substitution patterns on the hypothetical biological activity of this compound derivatives, drawing parallels from related structures.

| Derivative | Substitution Pattern | Predicted Biological Activity Profile | Rationale/Reference |

| Compound A | N1-methyl | Increased lipophilicity, potential for altered CNS penetration. | nih.gov |

| Compound B | C2-phenyl | Potential for enhanced π-π stacking interactions with target. | bohrium.com |

| Compound C | C4-acetyl, C6-acetyl | Reduced basicity of amino groups, altered H-bonding capacity. | acs.org |

| Compound D | C5-chloro | Electron-withdrawing effect may enhance binding affinity. | researchgate.net |

Pharmacophore Mapping and Design Principles for Targeted Biological Functions

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (from the NH groups), hydrogen bond acceptors, aromatic rings, and hydrophobic centers. dovepress.com

The development of a pharmacophore model for a series of active this compound derivatives would involve aligning the molecules and identifying the common features responsible for their activity. dovepress.com This model then serves as a 3D query to screen virtual libraries for new compounds with the desired biological profile or to guide the design of new derivatives with improved properties. dovepress.com

Key design principles derived from pharmacophore models of related indole compounds often highlight the importance of:

Aromatic/Hydrophobic Core: The indole ring system typically serves as a central hydrophobic scaffold.

Hydrogen Bonding Moieties: The amino groups at positions 4 and 6, as well as the indole NH, are potent hydrogen bond donors.

Defined Spatial Arrangement: The relative distances and orientations of these features are critical for optimal interaction with the biological target. nih.gov

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include a hydrogen bond donor interacting with the hinge region of the kinase, an aromatic feature occupying the adenine (B156593) pocket, and another hydrogen bond donor or acceptor interacting with the solvent-exposed region.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsi.org For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound and then using statistical methods to correlate these descriptors with their measured biological activities.

A typical QSAR model can be represented by a linear or non-linear equation. ijpsi.org The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. nih.gov

The process of QSAR modeling and validation involves several key steps:

Data Set Preparation: A series of this compound derivatives with their corresponding biological activity data (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. ijpsi.org

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For instance, a QSAR study on anti-malarial 2,4-diamino-pyrimidine derivatives revealed that lipophilicity was a key driver of activity. nih.gov

Biological Activities and Translational Potential of 1h Indole 4,6 Diamine Derivatives

Antimicrobial Activity Investigations

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the search for novel antimicrobial agents, 1H-indole-4,6-diamine derivatives have emerged as a promising class of compounds. researchgate.net Their antimicrobial properties have been evaluated against a variety of microorganisms, including both bacteria and fungi. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1H-indole derivatives showed significant antibacterial activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nanobioletters.comresearchgate.net In these studies, the disc diffusion method and broth microdilution technique were employed to assess the antibacterial potential, with some synthesized compounds exhibiting potent activity. nanobioletters.comresearchgate.net

Further research has highlighted the effectiveness of specific indole (B1671886) derivatives against multidrug-resistant Gram-positive bacteria. One study identified a synthetic indole derivative, SMJ-2, as being effective against various multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov The minimal inhibitory concentrations (MICs) for SMJ-2 were consistently low, suggesting a mechanism of action distinct from existing antibiotics. nih.gov Time-dependent killing experiments confirmed the bactericidal nature of these compounds against S. aureus. nih.gov

Conversely, the efficacy of some indole derivatives against Gram-negative bacteria can be limited by the outer membrane of these organisms, which can hinder compound entry. nih.gov However, studies have shown that the use of a membrane permeabilizer, such as polymyxin (B74138) B, can significantly enhance the activity of these derivatives against Gram-negative strains. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative/Compound | Bacterial Strain | Activity/MIC Value | Reference |

| C-3 and C-4 | Escherichia coli, Bacillus subtilis | Potent antibacterial activity | nanobioletters.com |

| SMJ-2 | MRSA, MDR-Enterococcus faecalis, Enterococcus faecium, Bacillus subtilis, Streptococcus species | MIC: 0.25–2 µg/mL | nih.gov |

| SMJ-4 | MRSA, MDR-Enterococcus faecalis, Enterococcus faecium, Bacillus subtilis, Streptococcus species | MIC: 0.25–16 µg/mL | nih.gov |

| [CoLm]Cl2 | E. coli 6, S. sciuri | Inhibition zone: 20-30 mm | bjbs.com.brbjbs.com.br |

| [NiLp]Cl2 | E. coli 14, B. subtilis, S. sciuri | Inhibition zone: 29-45 mm | bjbs.com.brbjbs.com.br |

| Indole-thiadiazole (2c) | B. subtilis | MIC: 3.125 µg/mL | turkjps.org |

| Indole-triazole (3c) | B. subtilis | MIC: 3.125 µg/mL | turkjps.org |

Antifungal Efficacy Against Pathogenic Fungi

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against various pathogenic fungi. Several studies have evaluated these compounds against clinically relevant fungal species, including Candida albicans and Aspergillus niger. nanobioletters.comresearchgate.net

One study reported that synthesized 1H-indole-4,7-diones exhibited good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Another investigation into new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed good antifungal activity, particularly against C. krusei. turkjps.org

Furthermore, research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives has shown their potential as antifungal agents against plant pathogenic fungi such as Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. mdpi.com Certain derivatives displayed superior activity compared to commercial fungicides. mdpi.comnih.gov

The table below presents the antifungal activity of various this compound derivatives.

| Derivative/Compound | Fungal Strain | Activity/MIC Value | Reference |

| C-2 | Aspergillus niger, Candida albicans | Potent antifungal activity | nanobioletters.com |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good antifungal activity | nih.gov |

| Indole-triazole (3d) | Candida species | Leading antifungal compound | turkjps.org |

| 3-indolyl-3-hydroxy oxindole (3u) | R. solani | EC50: 3.44 mg/L | mdpi.com |

| 3-indolyl-3-hydroxy oxindole (3v) | P. oryzae | EC50: 14.72 mg/L | mdpi.com |

| 3-indolyl-3-hydroxy oxindole (3w) | P. oryzae | EC50: 15.69 mg/L | mdpi.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are multifaceted. One proposed mechanism involves the inhibition of respiratory metabolism and disruption of membrane potential in bacteria. nih.gov For example, the synthetic indole derivative SMJ-2 was found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in S. aureus. nih.gov This interference leads to the release of reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells. nih.gov

Another potential mechanism involves the inhibition of essential enzymes in microorganisms. For instance, some indole derivatives have been shown to interact with penicillin-binding proteins and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively. bjbs.com.brbjbs.com.br

Anticancer and Antiproliferative Research

The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents. nih.gov Derivatives of this compound have been the focus of extensive research due to their potent antiproliferative activities against various cancer types. nih.govajgreenchem.com

Cytotoxicity Studies Against Various Human Cancer Cell Lines

A multitude of studies have evaluated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These studies have consistently demonstrated the potential of these compounds to inhibit the growth of cancer cells.

For example, a series of novel indole-based 1,4-disubstituted piperazines showed significant cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds exhibiting lower IC₅₀ concentrations than the standard drug 5-fluorouracil. tubitak.gov.tr Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives displayed selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov

Other research has highlighted the efficacy of indole derivatives against breast cancer cells. Certain ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine derivatives exhibited potent inhibitory activity against ER-α-positive breast cancer cells (T47D and MCF-7). ajgreenchem.com The presence of electron-withdrawing groups, such as fluorine, on the indole moiety was found to enhance this anticancer activity. ajgreenchem.com

The table below provides a summary of the cytotoxic activity of various this compound derivatives against different cancer cell lines.

| Derivative/Compound | Cancer Cell Line | Activity/IC₅₀ Value | Reference |

| 3s (3,4-dichlorophenyl substituent) | HUH7, MCF7, HCT116 | Most active in suppressing growth | tubitak.gov.tr |

| 4g, 4a, 4c (2-(thiophen-2-yl)-1H-indole derivatives) | HCT-116 | Potent anticancer activity | nih.gov |

| MDT-32, MDT-47 (fluorine on indole moiety) | T47D, MCF-7, MDA-MB-231 | >50% inhibition | ajgreenchem.com |

| Compound 5 (indole-aryl-amide) | HT29 (colon cancer) | Selective activity, IC₅₀ not specified | mdpi.com |

| 2c, 3c (2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole) | Various human cancer cell lines | Significant cytotoxicity and selectivity | nih.gov |

| FC77 (indole-chalcone derivative) | NCI-60 human cancer cell lines | GI₅₀ ~ 6 μM | mdpi.com |

| SK228 | A549, H1299 (lung cancer) | IC₅₀: 3.4 and 0.3 μM, respectively | mdpi.com |

Identification of Cellular Targets and Molecular Pathways (e.g., AMPK Activation, Methuosis Induction)

Research into the mechanisms of action of this compound derivatives has identified several key cellular targets and molecular pathways.

AMPK Activation: AMP-activated protein kinase (AMPK) is a master regulator of cellular metabolism that, when activated, restores energy balance. nih.gov The activation of AMPK is considered a therapeutic target for various diseases, including cancer. nih.govdovepress.com Some natural products and synthetic compounds can activate AMPK, leading to the inhibition of anabolic processes like protein synthesis and the promotion of catabolic processes that generate ATP. nih.govfrontiersin.org This can suppress the growth of cancer cells, which often have high energy demands. The activation of AMPK can inhibit the mTORC1 pathway, a key regulator of cell growth. nih.gov

Methuosis Induction: Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. tandfonline.com Certain indole derivatives have been identified as potent inducers of methuosis. For example, compound 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivative, was found to induce vacuolization and non-apoptotic cell death in various cancer cell lines, including HeLa and MDA-MB-231, but not in normal human cell lines. tandfonline.com This selective induction of methuosis in cancer cells makes it a promising strategy for cancer therapy. tandfonline.com

Anti-inflammatory Response Evaluation

Inflammation is a complex biological response implicated in a wide range of diseases. researchgate.netresearchgate.net While the broader class of indole derivatives has been investigated for anti-inflammatory properties, with some compounds showing the ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α, specific research on the anti-inflammatory response of this compound derivatives is not extensively available in the public domain. researchgate.netresearchgate.netorientjchem.org Studies on various indole-based compounds have demonstrated their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net For instance, certain Schiff's base indole derivatives have shown significant reductions in paw edema in rat models of inflammation. researchgate.netorientjchem.org However, without direct studies on this compound derivatives, their specific anti-inflammatory profile remains an area for future investigation.

Antiviral Efficacy

The indole scaffold is a key component in several antiviral drugs and compounds under investigation. pcbiochemres.comnih.govresearchgate.net Indole derivatives have demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus. nih.govresearchgate.net The mechanisms of action are varied, with some derivatives inhibiting viral entry into host cells, while others interfere with viral replication enzymes. pcbiochemres.com For example, certain indole-based compounds have shown potent anti-HIV activity with IC50 values in the low micromolar range. nih.gov Despite the promising antiviral potential of the indole class of compounds, specific studies detailing the antiviral efficacy of this compound derivatives are not readily found in current scientific literature. Therefore, their potential as antiviral agents is yet to be determined.

Neurodegenerative Disease Research Applications

Neurodegenerative diseases such as Alzheimer's disease present a significant challenge to human health, and the development of effective therapies is a major research focus. uj.edu.plnih.gov Derivatives of this compound have emerged as compounds of interest in this area, particularly in the context of cholinesterase inhibition and serotonin (B10506) receptor modulation.

Cholinesterase Inhibition Studies

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.orgacs.org Research has shown that certain derivatives of 1-(phenylsulfonyl)-1H-indole, a structure closely related to this compound, are potent inhibitors of both AChE and BChE. uj.edu.plnih.gov

A study by Molęda et al. (2021) synthesized and evaluated a series of these compounds, revealing impressive inhibitory activities. For example, compound 17 from this series, a tacrine (B349632) derivative, was found to be a reversible inhibitor of both acetyl- and butyrylcholinesterase with IC50 values of 8 nM and 24 nM, respectively. uj.edu.plnih.gov Another compound, 35 , which incorporates a rivastigmine-derived carbamate (B1207046) fragment, acted as a selective, pseudo-irreversible inhibitor of butyrylcholinesterase with an IC50 of 455 nM. uj.edu.plnih.gov These findings highlight the potential of the 1H-indole scaffold in designing potent cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by 1-(phenylsulfonyl)-1H-indole Derivatives

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| 17 | Acetylcholinesterase (AChE) | 8 | Reversible |

| 17 | Butyrylcholinesterase (BChE) | 24 | Reversible |

| 35 | Butyrylcholinesterase (BChE) | 455 | Pseudo-irreversible |

Serotonin Receptor Ligand Properties

The serotonin (5-HT) receptor system, particularly the 5-HT6 receptor subtype, is another important target in the development of therapies for cognitive disorders. uj.edu.plnih.gov Antagonism of the 5-HT6 receptor has been shown to have a positive effect on cognition. uj.edu.pl The same series of 1-(phenylsulfonyl)-1H-indole derivatives studied for cholinesterase inhibition also demonstrated potent antagonist activity at the 5-HT6 receptor. uj.edu.plnih.gov

Compounds 17 and 35 were identified as potent 5-HT6 receptor antagonists with Ki values of 13 nM and 15 nM, respectively. uj.edu.plnih.gov This dual activity, inhibiting cholinesterases and blocking 5-HT6 receptors, makes these compounds promising multifunctional ligands for the treatment of complex, multi-factorial diseases like Alzheimer's. uj.edu.pl

Table 2: 5-HT6 Receptor Antagonist Activity of 1-(phenylsulfonyl)-1H-indole Derivatives

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 17 | 5-HT6 | 13 |

| 35 | 5-HT6 | 15 |

Exploration of Other Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant, Antimalarial, Antitubercular, Antihypertensive)

The versatility of the indole scaffold has led to its investigation in a wide array of pharmacological contexts. ijpsr.comresearchgate.netresearchgate.net Indole derivatives have been reported to possess antidiabetic, anticonvulsant, antimalarial, and antitubercular activities. ijpsr.comresearchgate.netresearchgate.netnih.govtandfonline.com For instance, some indole-based compounds have shown potential as antimalarial agents by inhibiting the growth of Plasmodium falciparum. ijpsr.com In the area of infectious diseases, indole derivatives have been explored as antitubercular agents. researchgate.net However, a detailed search of the scientific literature reveals a lack of specific studies on this compound derivatives for these particular pharmacological activities. While the broader class of indoles shows promise, the specific potential of this compound derivatives in these therapeutic areas remains to be elucidated through future research.

Development as Chemical Probes and Research Tools

The unique photophysical properties of the indole ring have made it a valuable component in the design of fluorescent chemical probes. mdpi.commdpi.com These probes are instrumental in studying biological processes at the molecular level. mdpi.comnevadogroup.com Indole-based probes have been developed for the detection of various analytes, including ions and small molecules, and for sensing changes in the cellular environment, such as pH. mdpi.com

The synthesis of purine-indole conjugates has been explored for creating fluorescent probes to study DNA structures and protein-DNA interactions. mdpi.com While the development of chemical probes is an active area of research for indole derivatives in general, specific examples of probes based on the this compound scaffold are not prominently featured in the reviewed literature. The inherent fluorescence of the indole nucleus suggests that derivatives of this compound could potentially be developed into novel chemical probes and research tools, representing an opportunity for future scientific inquiry. mdpi.com

Advanced Applications and Future Research Directions for 1h Indole 4,6 Diamine

Integration into Advanced Catalytic Systems

The indole (B1671886) core, with its electron-rich nature and the hydrogen-bonding capability of the N1-H, presents unique opportunities in catalysis. mdpi.comrsc.orgnih.gov While the broader use of indole derivatives in organocatalysis is still emerging, the diamino functionality of 1H-Indole-4,6-diamine offers significant potential for the development of novel catalysts. mdpi.com

The presence of two amino groups on the indole scaffold allows for the creation of bidentate ligands, which can chelate to metal centers, forming stable and reactive catalysts. These catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The indole nitrogen itself can act as a hydrogen-bond donor, influencing the stereochemical outcome of reactions. mdpi.com

Research into new organic species incorporating an indole core alongside privileged chiral moieties like quaternary ammonium (B1175870) salts, diamines, and amino-ureas is underway to expand the scope of indole-based organocatalysis. mdpi.com The modular synthesis of such catalysts would enable rapid optimization for new asymmetric procedures. mdpi.com

Potential in Material Science and Optoelectronic Applications

Indole derivatives are increasingly being explored for their applications in material science, particularly in the development of organic electronic materials. acs.org The extended π-system of the indole ring, combined with the electron-donating amino groups in this compound, makes it an attractive candidate for constructing materials with interesting photophysical and electronic properties.

These properties are crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color and improve charge transport makes indole-based materials promising for use in the emissive layers of OLEDs. bldpharm.com

Organic Field-Effect Transistors (OFETs): The molecular packing and electronic properties of indole derivatives can be engineered to enhance charge carrier mobility, a key parameter for OFET performance. acs.org

Organic Photovoltaics (OPVs): As electron-rich building blocks, diaminoindoles can be incorporated into donor-acceptor architectures for organic solar cells.

Recent studies on related diamine-based chromophores have shown their potential as hole-transporting materials in perovskite solar cells. rsc.org The synthesis of thin films of indole derivatives and their characterization have revealed their potential for optoelectronic applications. researchgate.net

Bioisosteric Replacements and Scaffold Hybridization for Enhanced Functionality

In drug discovery, the strategic replacement of one functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a powerful tool for optimizing lead compounds. nih.govdrughunter.comsci-hub.se The this compound scaffold offers numerous possibilities for such modifications to enhance biological activity and improve pharmacokinetic profiles.

Scaffold Hybridization: This strategy involves combining the this compound core with other pharmacologically relevant scaffolds to create hybrid molecules with novel or improved activities. acs.orgresearchgate.net For instance, hybridization could lead to the development of multi-target ligands for complex diseases like central nervous system disorders. acs.org Research has shown that linking different scaffolds can result in compounds with unique receptor binding profiles, such as potent and selective D3 receptor ligands. acs.org

Bioisosteric Replacements: The amino groups of this compound can be replaced with other functional groups to fine-tune the molecule's properties. For example, replacing a piperazine (B1678402) moiety with diazaspiroalkanes in certain sigma-2 receptor ligands has been explored to alter binding affinity. nih.gov This approach can be used to improve metabolic stability, target selectivity, and potency. nih.govdrughunter.comnih.gov

| Original Scaffold/Moiety | Bioisosteric Replacement/Hybrid Partner | Target/Application | Observed Outcome | Reference |

|---|---|---|---|---|

| Piperazine | Diazaspiroalkanes | Sigma-2 Receptor Ligands | Altered binding affinity | nih.gov |

| 1,4-Dioxane | N-(2,3-dichlorophenyl)piperazine | Dopamine (B1211576) D3 Receptor Ligands | Potent and selective D3 receptor antagonism | acs.org |

| Amide Bond | 1,2,4-Oxadiazole | General Drug Design | Improved metabolic stability | nih.gov |

Challenges and Opportunities in the Translational Research of this compound

Translational research, the process of turning basic scientific discoveries into clinical applications, is fraught with challenges. nih.govnih.gov For a compound like this compound, these challenges include optimizing its synthesis for large-scale production, ensuring its safety and efficacy in preclinical models, and designing robust clinical trials. nih.govacs.org

One of the primary opportunities lies in the vast and underexplored chemical space of indole derivatives. nih.gov The functional group tolerance of many modern synthetic methods allows for the creation of diverse libraries of this compound analogs. rsc.org This diversity is crucial for identifying candidates with the desired therapeutic properties.

Key challenges include:

Predictive Models: The need for better preclinical models that can more accurately predict human responses to new drugs.

Funding: Securing the necessary funding to move a compound from the laboratory to the clinic is a significant hurdle. nih.gov

Intellectual Property: Navigating the complexities of patent law to protect novel discoveries. nih.gov

Despite these challenges, the potential of this compound and its derivatives to address unmet medical needs provides a strong impetus for continued research and development.

Future Perspectives in Drug Discovery and Chemical Biology

The indole scaffold is a cornerstone of drug discovery, with many indole-containing compounds already on the market for a variety of indications. rsc.orgresearchgate.netmdpi.com The future of this compound in this field is bright, with several promising avenues for exploration.

Targeting Protein-Protein Interactions: The diamino functionality can be exploited to design molecules that disrupt key protein-protein interactions involved in disease pathogenesis.

Development of Covalent Inhibitors: One of the amino groups could be functionalized to act as a reactive handle for forming covalent bonds with specific targets, leading to highly potent and selective inhibitors.